
1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride
Overview
Description
1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.1³,⁷)decane chloride belongs to a class of quaternized adamantane derivatives characterized by a rigid tricyclic core structure. The compound is synthesized by alkylating hexamethylenetetramine (1,3,5,7-tetraazadamantane) with a benzyl chloride group, forming a cationic nitrogen center . These compounds exhibit diverse applications, including antimicrobial activity, cancer therapeutics, and industrial biocides .
Preparation Methods
The synthesis of 1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride typically involves the reaction of hexamethylenetetramine with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the tricyclic structure. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex tricyclic structures and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Industry: It is used in the formulation of disinfectants and sanitizers, leveraging its antimicrobial properties to ensure hygiene and safety in various industrial settings
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride involves its interaction with microbial cell membranes. The quaternary ammonium structure allows it to disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is particularly effective against a wide range of bacteria and fungi, making it a valuable antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Diversity
The biological and chemical properties of these derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Toxicity and Regulatory Status
- Quaternium-15 : Linked to developmental toxicity in animal studies, leading to its classification as a hazardous substance in New Jersey . It is also listed in the EPA’s Endocrine Disruptor Screening Program .
- Busan 1024 : Approved for pesticidal use but lacks detailed toxicity data in public records .
- Y11: No significant toxicity reported in preclinical studies, though long-term effects remain uncharacterized .
Biological Activity
Overview
1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride is a quaternary ammonium compound characterized by its complex tricyclic structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. The mechanism of action primarily involves disruption of microbial cell membranes, leading to cell lysis and death.
- IUPAC Name: 1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane
- CAS Number: 5400-93-1
- Molecular Formula: C13H19N4.Cl
- Molecular Weight: 266.76976 g/mol
The biological activity of this compound is attributed to its quaternary ammonium structure, which allows it to interact effectively with the lipid bilayers of microbial cells. This interaction disrupts the integrity of the membranes, causing leakage of cellular contents and ultimately leading to cell death. Such mechanisms are particularly effective against a broad spectrum of bacteria and fungi.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Activity: Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity: Demonstrated antifungal effects in various studies.
Comparative Antimicrobial Efficacy
A comparative analysis with other quaternary ammonium compounds reveals that while many share similar mechanisms, the unique tricyclic structure of this compound may confer enhanced efficacy in certain contexts.
Compound Name | Structure Type | Antimicrobial Efficacy |
---|---|---|
This compound | Tricyclic | High |
1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | Adamantane | Moderate |
1,1’-(2-Butenylene)bis(3,5,7-triaza-1-azoniaadamantane) chloride | Bis-quaternary | High |
Study 1: Antimicrobial Properties
A study conducted on the efficacy of this compound showed a minimum inhibitory concentration (MIC) against various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
This study highlights the compound's potential as a disinfectant in clinical settings .
Study 2: Mechanism Elucidation
Another research effort focused on elucidating the mechanism of action through membrane disruption assays demonstrated that the compound effectively increased membrane permeability in treated bacterial cells compared to untreated controls.
Applications in Medicine and Industry
The compound's antimicrobial properties make it suitable for various applications:
- Medical Disinfectants: Utilized in formulations aimed at infection control.
- Agricultural Chemicals: Potential use as a biocide in agricultural settings.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride, and what methodological considerations ensure high purity?
- Answer : The synthesis typically involves quaternization of the triazaadamantane core using benzyl chloride under controlled conditions. Key steps include:
- Alkylation : Reacting 3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane with benzyl chloride in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours .
- Purification : Recrystallization from ethanol or methanol to remove unreacted precursors. Purity is confirmed via thin-layer chromatography (TLC) and elemental analysis .
- Critical Note : Residual solvents must be minimized using vacuum drying, as traces can interfere with downstream applications (e.g., biological assays).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group’s integration and the adamantane backbone’s rigidity. Aromatic protons appear as a singlet (~7.3 ppm), while bridgehead protons show upfield shifts (δ 3.5–4.5 ppm) due to steric constraints .
- X-ray Crystallography : Resolves the chloride counterion’s position and hydrogen-bonding interactions with the cationic framework. Requires slow evaporation of a saturated dichloromethane solution .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M-Cl]⁺) and isotopic pattern matching .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s efficacy in membrane separation technologies?
- Answer :
- Experimental Setup : Incorporate the compound into polymer membranes (e.g., polysulfone) at 0.1–5 wt% and test gas permeability (e.g., CO₂/N₂) using a constant-volume apparatus.
- Methodological Controls : Compare performance with unmodified membranes and track changes in selectivity/permeability over 100+ hours to assess stability .
- Data Interpretation : Use Maxwell-Stefan equations to model diffusion coefficients and correlate structural rigidity (from XRD data) with enhanced selectivity .
Q. What theoretical frameworks guide mechanistic studies of its antimicrobial activity?
- Answer :
- QSAR Models : Relate the adamantane core’s lipophilicity (logP) to membrane disruption efficiency in Gram-positive bacteria. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with lipid A in bacterial membranes .
- Kinetic Studies : Measure time-kill curves under varying pH (4–9) and ionic strength conditions to elucidate charge-dependent mechanisms.
- Theoretical Link : Apply DLVO theory to explain colloidal stability and adhesion to microbial surfaces .
Q. How should researchers address contradictions in reported stability data (e.g., hydrolysis rates) across studies?
- Answer :
- Variable Control : Replicate experiments under standardized conditions (pH 7.4, 25°C) and monitor degradation via HPLC. Compare hydrolysis rates in aqueous vs. buffered solutions to isolate pH effects .
- Advanced Analytics : Use ²H/¹⁵N isotopic labeling to track degradation pathways. For example, deuterated benzyl groups can clarify whether cleavage occurs at the N-benzyl bond .
- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., trace metal ions accelerating decomposition) .
Q. Methodological Resources
- Synthesis & Purification : Refer to alkylation protocols in quaternary ammonium chemistry .
- Theoretical Frameworks : Align with CRDC classifications for chemical engineering design (RDF2050103) and process control (RDF2050108) .
- Data Validation : Follow evidence-based inquiry principles, ensuring reproducibility through explicit linkage to molecular theory .
Properties
IUPAC Name |
1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17/h1-5H,6-12H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBQXLTZNFGHKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863528 | |
Record name | 1-Benzyl-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-93-1 | |
Record name | 1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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